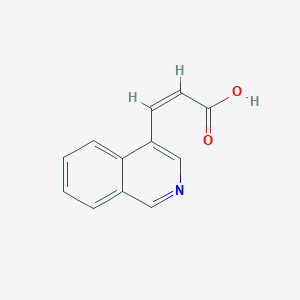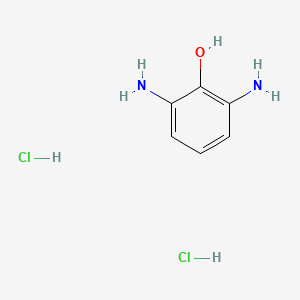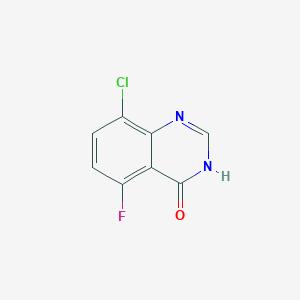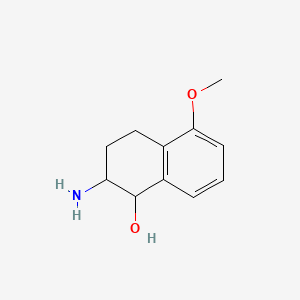![molecular formula C11H12OS B11903024 Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom. This compound is part of a broader class of spiro compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ and react with dipolarophiles to form the spirocyclic structure . Another approach involves the use of metal-catalyzed reactions to facilitate the formation of the spirocyclic core .
Industrial Production Methods
Industrial production of spirocyclic compounds often employs microwave-assisted multicomponent reactions. This method accelerates reaction rates and improves yields, making it suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] has several applications in scientific research:
作用機序
The mechanism of action of spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and biological properties.
Spiroquinoxaline: Exhibits interesting biological activities and is used in drug discovery.
Uniqueness
Spiro[1,2-dihydroindene-3,2’-1,3-oxathiolane] stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties
特性
分子式 |
C11H12OS |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane] |
InChI |
InChI=1S/C11H12OS/c1-2-4-10-9(3-1)5-6-11(10)12-7-8-13-11/h1-4H,5-8H2 |
InChIキー |
HKWYVBKJGUEDLD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C3=CC=CC=C31)OCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)

![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)


![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)




![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
